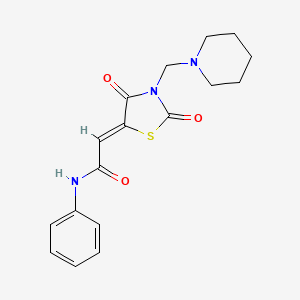

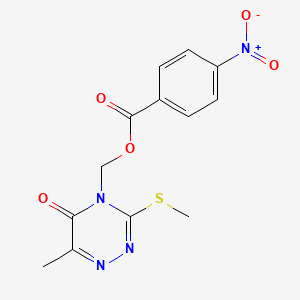

![molecular formula C13H16N4O2S B2744089 5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-14-3](/img/structure/B2744089.png)

5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-d]pyrimidines can be complex and depend on the specific substituents present in the molecule. For example, reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Aplicaciones Científicas De Investigación

Novel Heterocyclic Compound Synthesis

Research has demonstrated innovative methods for synthesizing polyfunctional fused heterocyclic compounds, utilizing derivatives similar to the compound . These methods involve reactions with indene-1,3-diones and other heterocyclic amines, leading to the creation of new compounds with potential applications in drug development and material science (Hassaneen et al., 2003).

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of derivatives, with some compounds showing activity against bacteria and viruses. This highlights the potential for developing new antimicrobial agents from pyrimido[4,5-d]pyrimidine derivatives, which could contribute to the ongoing fight against drug-resistant pathogens (Shukla et al., 2019).

Chemical Reactivity and Transformations

The chemical reactivity of pyrimido[4,5-d]pyrimidine derivatives has been explored, leading to the discovery of novel reactions that afford a variety of structurally diverse compounds. These findings are valuable for chemists interested in synthetic chemistry and the development of new methodologies for constructing complex molecules (El-Sayed et al., 2009).

Antitumor Activities

Further investigations have assessed the antitumor activities of oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, identifying several compounds with promising inhibitory effects against cancer cell lines. This suggests a potential for these derivatives in cancer therapy, particularly as inhibitors of specific growth factors or enzymes involved in cancer progression (Ye et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

7-ethyl-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-5-7-20-11-9-10(14-8(6-2)15-11)16(3)13(19)17(4)12(9)18/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSDQBZBFRGASG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)SCC=C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2744008.png)

![5-[1-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2744010.png)

![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)

![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)